N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound features a unique structure that includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is functionalized with tert-butyl and cyclopropoxy groups.
Methanesulfonamide Introduction: The methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride and an amine precursor.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of certain enzymes or pathways.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds, such as:
N-(5-tert-butyl-3-cyclopropoxypyridin-2-YL)methanesulfonamide: This compound has a similar structure but differs in the position of the tert-butyl and cyclopropoxy groups on the pyridine ring.
N-(tert-butyl)-2-methoxypyridin-3-amine: This compound features a methoxy group instead of a cyclopropoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O3S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(3-tert-butyl-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)11-7-10(18-9-5-6-9)8-14-12(11)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
SJFOIFOFNGBGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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